molecular formula C7H5BrCl2 B1396588 6-Bromo-2,3-dichlorotoluene CAS No. 1805023-65-7

6-Bromo-2,3-dichlorotoluene

Cat. No. B1396588
M. Wt: 239.92 g/mol
InChI Key: FNRIGXVAVWLNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dichlorotoluene is a chemical compound with the molecular formula C7H5BrCl2 and a molecular weight of 239.92 g/mol . It has gained significant attention in the scientific community due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-dichlorotoluene has been studied using various spectroscopic techniques. The optimized molecular geometry, vibrational frequencies, and atomic charges in the ground state are calculated using Hartree Fock (HF) and Density Functional Theory (DFT)/B3LYP with the standard 6-31++G (d,p) basis set .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-2,3-dichlorotoluene are not available, similar compounds have been involved in various reactions. For instance, a quinolone derivative holding a tosyl group was synthesized via aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .


Physical And Chemical Properties Analysis

6-Bromo-2,3-dichlorotoluene has a molecular weight of 239.92 g/mol . Further physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Molecular Structure and Spectroscopy

  • α-Bromo-2,6-dichlorotoluene (αBDCT): This compound's molecular structure and spectroscopic data were studied using Hartree Fock and Density Functional Theory (DFT). The research analyzed its vibrational wavenumbers in FT-IR and FT-Raman spectra, and NMR chemical shifts, highlighting its stability arising from hyperconjugative interactions and charge delocalization (Karunakaran & Balachandran, 2012).

Industrial Applications and Synthesis

  • Ammoxidation of 2,6-dichlorotoluene: This research discusses the ammoxidation process of 2,6-dichlorotoluene to 2,6-dichlorobenzonitrile, an important reaction for producing various commercially useful chemicals. The study compared the performance of different vanadium phosphorus oxide (VPO) catalysts and found variations in yield and conversion rates based on catalyst composition and process conditions (Kalevaru, Lücke, & Martín, 2009).

Kinetics and Reaction Mechanism

  • Kinetics of Vapor-Phase Ammoxidation: This paper focuses on developing a mathematical model to describe the reaction kinetics of ammoxidation of 2,6-dichlorotoluene in a lab-scale reactor. The study explored the effect of various operating parameters on catalytic performance, providing a detailed insight into the process's kinetics (Dropka et al., 2006).

Molecular Dynamics

  • Dynamics of Dichlorotoluenes: This research studied the molecular dynamics of various dichlorotoluenes, including 2,6-dichlorotoluene, by analyzing the real and imaginary parts of the complex dielectric permittivity. The findings contribute to understanding the relaxation mechanism of these compounds (Sorriso, 1984).

Safety And Hazards

While specific safety data for 6-Bromo-2,3-dichlorotoluene is not available, similar compounds are known to pose hazards. For instance, 2,6-Dichlorobenzyl bromide is known to cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

1-bromo-3,4-dichloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRIGXVAVWLNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281424
Record name Benzene, 1-bromo-3,4-dichloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dichlorotoluene

CAS RN

1805023-65-7
Record name Benzene, 1-bromo-3,4-dichloro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805023-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3,4-dichloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-dichlorotoluene
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dichlorotoluene
Reactant of Route 3
Reactant of Route 3
6-Bromo-2,3-dichlorotoluene
Reactant of Route 4
6-Bromo-2,3-dichlorotoluene
Reactant of Route 5
Reactant of Route 5
6-Bromo-2,3-dichlorotoluene
Reactant of Route 6
Reactant of Route 6
6-Bromo-2,3-dichlorotoluene

Citations

For This Compound
1
Citations
RJ de Lang, MJCM van Hooijdonk, L Brandsma… - Tetrahedron, 1998 - Elsevier
The aryl-benzyl cross-coupling in the presence of copper-, nickel- and palladium-catalysts has been investigated with a number of chlorine- and methyl-substituted arylmetal …
Number of citations: 48 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.